molecular formula C7H10Cl2N2O B6182568 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride CAS No. 2613382-91-3

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride

Cat. No. B6182568
CAS RN: 2613382-91-3
M. Wt: 209.1
InChI Key:
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been mentioned in patents as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .


Molecular Structure Analysis

The InChI code for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is 1S/C7H8N2O.2ClH/c10-7-2-1-5-3-8-4-6 (5)9-7;;/h1-2,8H,3-4H2, (H,9,10);2*1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 209.07 .


Physical And Chemical Properties Analysis

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is a powder at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If the compound comes into contact with the skin, it should be washed off with plenty of soap and water. If inhaled, the affected person should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride involves the reaction of 2-aminopyridine with ethyl acetoacetate to form 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-one, which is then reduced to 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-ol. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol.", "Starting Materials": ["2-aminopyridine", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-aminopyridine with ethyl acetoacetate in the presence of a base catalyst to form 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-one.", "Step 2: Reduce 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-one with sodium borohydride to form 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-ol.", "Step 3: React 5-ethyl-7H-pyrrolo[3,4-b]pyridin-2-ol with hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol."] }

CAS RN

2613382-91-3

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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